1-Iodo-3,3-dimethylbutane
Overview
Description
Synthesis Analysis
While the synthesis of 1-Iodo-3,3-dimethylbutane is not explicitly described in the papers, the reaction of 2,3-dimethyl-buta-1,3-diene with iodine monochloride mentioned in paper could potentially be adapted for the synthesis of 1-Iodo-3,3-dimethylbutane by using appropriate reactants and conditions. The paper discusses the formation of various halogenated products from reactions with halogens, which suggests that halogenation is a viable pathway for synthesizing halogenated butanes.
Molecular Structure Analysis
The molecular structure of 1-Iodo-3,3-dimethylbutane can be inferred to some extent from the studies of related compounds. For example, the paper on the molecular structures of 1,1-dimethylsilacyclobutane and 1,1,3,3-tetramethyl-1,3-disilacyclobutane provides data on the bond lengths and angles in similar silicon-containing four-membered rings. Although the presence of iodine in 1-Iodo-3,3-dimethylbutane would lead to differences in bond lengths and angles due to the larger atomic radius and different electronegativity of iodine compared to silicon or carbon, the general trends in molecular geometry could be somewhat comparable.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 1-Iodo-3,3-dimethylbutane. However, organohalogen compounds, such as those discussed in paper , typically undergo nucleophilic substitution reactions where the halogen atom is replaced by another nucleophile. Additionally, the presence of the iodine atom would make 1-Iodo-3,3-dimethylbutane susceptible to elimination reactions, potentially forming alkenes under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Iodo-3,3-dimethylbutane can be hypothesized based on the properties of related compounds. For instance, the paper on anionic polymerization of 2,3-dimethylbutadiene suggests that steric hindrance plays a significant role in the behavior of bulky molecules. This implies that 1-Iodo-3,3-dimethylbutane, with its bulky iodine atom and two methyl groups, would likely have a higher boiling point and lower reactivity in certain reactions compared to less substituted butanes. The paper on the crystal structure of a dimethyl cyclobutane derivative also indicates that intermolecular interactions, such as hydrogen bonding and van der Waals forces, are important in the stabilization of molecular structures, which would be relevant to the physical properties of 1-Iodo-3,3-dimethylbutane, such as melting and boiling points, solubility, and crystal packing.
Scientific Research Applications
Gamma Radiolysis of Hydrocarbons : Research by Castello, Grandi, and Munari (1974) explored the gamma radiolysis of 2,3-dimethylbutane, a compound structurally related to 1-Iodo-3,3-dimethylbutane. This study focused on understanding the formation of alkyl iodides under irradiation, providing insights into the reactivity of similar branched hydrocarbons under gamma radiolysis (Castello, Grandi, & Munari, 1974).
Dynamics in Plastic Crystalline Phases : Carignani et al. (2018) examined the dynamics of dimethylbutanols, including 3,3-dimethylbutan-1-ol, in liquid and plastic crystalline phases. This research offers insights into molecular motions and self-diffusion in compounds similar to 1-Iodo-3,3-dimethylbutane, which could have implications for material science applications (Carignani et al., 2018).
Radical Yields in Radiolysis : Schuler and Wojnárovits (2003) investigated the distribution of radicals produced in the radiolysis of 2,3-dimethylbutane and other branched hydrocarbons. This study contributes to understanding the chemical behavior of branched hydrocarbons like 1-Iodo-3,3-dimethylbutane under radiolytic conditions (Schuler & Wojnárovits, 2003).
Calorimetric Study of Glassy States : Adachi, Suga, and Seki (1971) conducted a calorimetric study of 2,3-dimethylbutane, exploring phase changes in crystalline and glassy-crystalline states. This research is relevant to understanding the physical properties of similar compounds, such as 1-Iodo-3,3-dimethylbutane, in different states (Adachi, Suga, & Seki, 1971).
Vibrational and Conformational Analysis : Crowder (1993) analyzed 1-bromo-3,3-dimethylbutane and 1-chloro-3,3-dimethylbutane for vibrational and conformational properties. These findings can inform research on the vibrational behavior of similar molecules like 1-Iodo-3,3-dimethylbutane (Crowder, 1993).
Safety And Hazards
The compound is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may be toxic if inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-iodo-3,3-dimethylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13I/c1-6(2,3)4-5-7/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKFLSQIGYRZAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564440 | |
Record name | 1-Iodo-3,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3,3-dimethylbutane | |
CAS RN |
15672-88-5 | |
Record name | 1-Iodo-3,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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